tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESTKCQLPTXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448902 | |
| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208166-48-7 | |
| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate typically involves the protection of the amino group of 3-amino-2,4-difluoroaniline derivatives by reaction with tert-butyl chloroformate or tert-butyl hydroxycarbamate under basic conditions. This carbamate formation is a common method to protect amines in organic synthesis.
Specific Synthetic Routes
Carbamate Formation via tert-Butyl Chloroformate
- Starting material: 3-amino-2,4-difluoroaniline
- Reagent: tert-butyl chloroformate
- Conditions: Basic aqueous or organic medium (e.g., presence of triethylamine or sodium bicarbonate)
- Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate linkage.
- Outcome: this compound as a protected amine derivative.
This method is widely used due to its straightforwardness and high yield of carbamate products.
Carbamate Formation via Coupling with tert-Butyl Hydroxycarbamate
- Starting material: 2,4-difluorophenylacetic acid derivatives or substituted anilines
- Reagents: tert-butyl hydroxycarbamate, coupling agents such as dicyclohexylcarbodiimide (DCC)
- Conditions: Typically carried out in organic solvents like dichloromethane or ethyl acetate under mild temperatures.
- Mechanism: Activation of the carboxylic acid by DCC to form an active ester intermediate, which then reacts with tert-butyl hydroxycarbamate to form the carbamate ester.
- Outcome: Carbamate derivatives with tert-butyl protection.
While this method is more common for ester carbamates, it can be adapted for aromatic amine carbamates with appropriate substrates.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Pharmacological Activity
Research indicates that tert-butyl (3-amino-2,4-difluorophenyl)carbamate exhibits notable pharmacological properties:
- Enzyme Inhibition : It has been studied as an inhibitor of arginase, an enzyme implicated in various pathological conditions such as cancer and cardiovascular diseases. The compound's ability to modulate arginase activity suggests potential therapeutic applications in treating these diseases .
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, compounds with similar structures have demonstrated potent antiproliferative effects against breast cancer cell lines .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure impact biological activity. Variations in the fluorine substitution pattern on the phenyl ring significantly alter the compound's potency against specific biological targets .
Case Study 1: Arginase Inhibition
A study focused on synthesizing a series of carbamate derivatives, including this compound, evaluated their inhibitory effects on human arginase isoforms. The findings revealed that certain modifications led to enhanced potency, indicating a promising direction for developing new therapeutic agents targeting arginase-related pathways .
Case Study 2: Anticancer Activity Assessment
In another investigation, researchers synthesized various derivatives of this compound to assess their anticancer effects against multiple cancer cell lines. Results indicated that specific structural changes improved efficacy while reducing cytotoxicity in non-cancerous cell lines, highlighting the potential for selective targeting of cancer cells .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine Substitution: The 2,4-difluoro substitution in the target compound reduces electron density at the phenyl ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs like tert-butyl (4-aminophenyl)carbamate .
- Amino Group Position: The 3-amino group in the target compound allows for regioselective functionalization, whereas 2-amino derivatives (e.g., 1000698-88-3) may exhibit steric challenges in coupling reactions .
Biological Activity
Introduction
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the study of enzyme inhibition and protein interactions. Its unique structural features, including the presence of fluorine atoms, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNO, with a molecular weight of 244.24 g/mol. The structural characteristics include:
- tert-butyl group: Provides hydrophobic properties.
- Amino group: Capable of participating in nucleophilic reactions.
- Difluorophenyl moiety: Enhances lipophilicity and biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 244.24 g/mol |
| Functional Groups | Amino, Carbamate |
| Fluorine Atoms | 2 (positions 2 and 4 on phenyl) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to active or allosteric sites, which may alter enzyme conformation or prevent substrate binding. This mechanism can lead to various biological effects depending on the target enzyme.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit certain kinases involved in cellular signaling pathways, which may have implications for cancer therapy and other diseases characterized by dysregulated signaling.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), U-937 (leukemia), and others.
- IC Values: Indicate the concentration required to inhibit cell growth by 50%. For example, IC values in the micromolar range were observed against MCF-7 cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| U-937 | 10.0 | Inhibition of cell proliferation |
| A549 | 6.5 | Disruption of microtubule dynamics |
Neuroprotective Effects
Preliminary investigations suggest that this compound may also exhibit neuroprotective effects by stabilizing microtubules and reducing tau pathology in neurodegenerative models. This potential was highlighted in studies involving tau transgenic mice where treatment led to improved cognitive functions.
Case Studies
-
Study on Enzyme Inhibition:
- Objective: To evaluate the inhibitory effect on p38α MAP kinase.
- Findings: The compound showed promising inhibition at low concentrations, suggesting potential use in inflammatory diseases.
-
Anticancer Activity Assessment:
- Objective: To assess cytotoxicity against leukemia cell lines.
- Findings: Significant apoptosis induction was noted in treated cells compared to controls.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (3-amino-2,4-difluorophenyl)carbamate, and what key reaction conditions should be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves coupling 3-amino-2,4-difluoroaniline with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimizations include:
- Stoichiometry : Maintain a 1:1.2 molar ratio of amine to Boc anhydride to ensure complete protection.
- Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
For intermediates requiring further functionalization, coupling agents like EDCI/HOBt may be employed (e.g., in analogous carbamate syntheses) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
- ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines).
- ¹³C NMR : Detect carbamate carbonyl (δ 150–160 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₄F₂N₂O₂: theoretical 260.10 g/mol).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture (use desiccants) and strong acids/bases to prevent Boc group cleavage. Stability tests indicate decomposition <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers address low yields in the coupling step during the synthesis of this compound?
- Methodological Answer : Low yields often stem from incomplete Boc protection or side reactions. Strategies include:
- Alternative Coupling Agents : Replace Boc anhydride with Boc-OSu (N-hydroxysuccinimide ester) for milder conditions.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Workup Optimization : Use aqueous extraction (NaHCO₃) to remove unreacted reagents.
For intermediates, column chromatography (silica gel, hexane/EtOAc gradient) improves purity .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Refinement : Recalculate NMR chemical shifts using solvent-corrected density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)).
- 2D NMR Validation : Employ HSQC and HMBC to confirm proton-carbon connectivity, especially for overlapping aromatic signals.
- Dynamic Effects : Consider rotameric equilibria (e.g., tert-butyl group rotation) affecting NMR line shapes .
Q. How does the ortho- and para-fluorine substitution influence the electronic and steric properties of this compound?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, making the aromatic ring electron-deficient. This activates the meta-amino group for electrophilic substitution but deactivates para positions.
- Steric Effects : Ortho-fluorine creates steric hindrance, reducing reactivity in coupling reactions (e.g., Suzuki-Miyaura).
- Hammett Analysis : Use σₚ values (F: +0.06) to predict substituent effects on reaction rates .
Q. What advanced techniques are recommended for analyzing crystallographic data of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL (SHELX suite) with high-resolution data collected at 100 K to minimize thermal motion .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F hydrogen bonds) to explain packing motifs.
- Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
